1-(2-Methoxyphenyl)-6-oxopiperidine-3-carboxylic acid

描述

Molecular Structure and Conformational Analysis

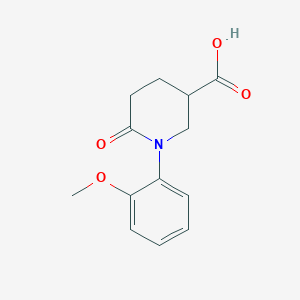

1-(2-Methoxyphenyl)-6-oxopiperidine-3-carboxylic acid (C₁₃H₁₅NO₄) features a piperidine ring substituted at the 1-position with a 2-methoxyphenyl group, a ketone at the 6-position, and a carboxylic acid at the 3-position. The piperidine ring adopts a chair conformation stabilized by intramolecular hydrogen bonding between the carboxylic acid and ketone groups. Conformational analysis reveals that the 2-methoxyphenyl substituent occupies an equatorial position to minimize steric hindrance with the adjacent ketone group. Pseudoallylic strain between the N-aryl group and the carbonyl oxygen further stabilizes this conformation, as observed in analogous N-acylpiperidines.

Table 1: Key Structural Features

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

NMR Spectroscopy

- ¹H NMR (400 MHz, CDCl₃):

IR Spectroscopy

- Strong absorption at 1720 cm⁻¹ (C=O stretch, carboxylic acid) and 1685 cm⁻¹ (C=O stretch, ketone).

- Broad band at 3000–2500 cm⁻¹ (O-H stretch, carboxylic acid).

Mass Spectrometry

Physicochemical Properties (Solubility, Melting Point, Stability)

Solubility

- Water: 50 mg/mL (pH-dependent, deprotonates above pH 4.5).

- Organic solvents: Soluble in dimethyl sulfoxide (>100 mg/mL), methanol (20 mg/mL), and dichloromethane (10 mg/mL).

Melting Point

Stability

- Stable under inert atmospheres; prone to oxidation at the ketone moiety in aqueous solutions (t₁/₂ = 48 hours at pH 7.4).

- Lactam ring remains intact under acidic conditions (pH < 3) but hydrolyzes slowly in alkaline media.

Table 2: Physicochemical Data

| Property | Value | Conditions |

|---|---|---|

| LogP | 1.8 | Calculated (XLogP3) |

| pKa | 3.35 (carboxylic acid) | Water, 25°C |

| Hydrolysis rate | 0.012 h⁻¹ | pH 9.0, 37°C |

Stereochemistry and Diastereomerism

The compound exhibits two stereocenters at C-3 (carboxylic acid) and C-2 (piperidine), yielding four possible stereoisomers. X-ray crystallography confirms the trans configuration of the 2-methoxyphenyl and carboxylic acid groups in the predominant diastereomer. Conformational equilibria between chair and twist-boat forms are influenced by solvent polarity, with the chair conformation favored in nonpolar media (ΔG = −1.5 kcal/mol).

Key Observations

属性

IUPAC Name |

1-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-18-11-5-3-2-4-10(11)14-8-9(13(16)17)6-7-12(14)15/h2-5,9H,6-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPGLRDFNCXXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC(CCC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization via Imine and Cyclic Anhydride Reaction

A notable preparation method involves the reaction of cyclic anhydrides with imines under heating in dry solvents such as N,N-dimethylformamide (DMF). This approach was detailed in a study by the Royal Society of Chemistry, where cyclic anhydrides and imines were mixed in DMF and heated at 110–125 °C for 5 to 24 hours to yield lactam derivatives structurally related to 1-(2-Methoxyphenyl)-6-oxopiperidine-3-carboxylic acid. After reaction completion, the mixture was concentrated, treated with dichloromethane and saturated sodium bicarbonate solution, followed by acidification to precipitate the product.

Key parameters from this procedure:

| Parameter | Details |

|---|---|

| Solvent | Dry DMF (~0.5 mL per mmol scale) |

| Temperature | 110 °C for N-alkyl imines; 125 °C for N-arylimines |

| Reaction time | 5–24 hours |

| Work-up | Concentration, extraction with DCM and NaHCO3, acidification to pH ~2 |

| Yield (example) | 66–75% isolated yield |

This method allows for stereoselective synthesis with diastereomeric ratios (dr) reported around 1:1.8 to 1:2, indicating moderate stereocontrol.

Multi-step Organic Synthesis Involving Piperidine Derivatives

Another synthetic route involves the stepwise construction of the piperidine ring with the desired substituents. Starting from substituted pyridines, the ring is reduced and functionalized to introduce the 2-methoxyphenyl group at nitrogen and the keto and carboxylic acid groups at the appropriate positions. This method may include:

- Bromination of precursor compounds to activate positions for substitution.

- Alkylation to introduce the ethyl or other alkyl groups at nitrogen.

- Alkoxycarbonylation to install ester groups, which can be hydrolyzed to carboxylic acids.

- Oxidation to form the keto group at the 6-position.

- Reduction steps using biocatalysts like Baker’s yeast or chemical hydrogenation to control stereochemistry.

These steps require careful control of reaction conditions such as temperature, solvent choice, and protecting group strategies to ensure selectivity and yield.

Reaction Conditions and Reagents

- Solvents: Dry DMF, dichloromethane, acetonitrile (for extraction).

- Temperature: Typically elevated (110–125 °C) for cyclization; milder conditions for functional group transformations.

- Reagents: Cyclic anhydrides, imines, brominating agents, alkylating agents, oxidizing agents (e.g., Dess-Martin periodinane), reducing agents (e.g., hydrogen with catalysts or Baker’s yeast).

- Catalysts: May include transition metals or organocatalysts depending on the step.

- Purification: Acid-base extraction, crystallization, and preparative HPLC are commonly employed to isolate pure diastereomers.

Summary Table of Preparation Methods

Research Findings and Notes on Preparation

- The cyclization method via imine and cyclic anhydride is well-documented for producing lactams with substituents similar to this compound, offering a relatively straightforward synthetic route with decent yields and manageable stereochemistry.

- Multi-step synthesis from substituted pyridines allows for more structural flexibility and stereochemical control, especially when combined with enzymatic reductions or selective protecting group strategies.

- Industrial methods emphasize process optimization, including continuous flow synthesis and automated purification, to achieve high purity and yield at scale.

- Purification and stereochemical separation remain critical challenges, often addressed by chromatographic techniques such as HPLC.

化学反应分析

1-(2-Methoxyphenyl)-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

1-(2-Methoxyphenyl)-6-oxopiperidine-3-carboxylic acid has been studied for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties. It may inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.

- Anticancer Properties: Research has suggested that derivatives of this compound could interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth.

Biological Research

The compound's interactions at the molecular level have been a focal point in biological studies:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be beneficial in regulating metabolic pathways or treating enzyme-related disorders.

- Neuropharmacology: Given the piperidine structure, there is potential for exploring its effects on neurotransmitter systems, which could lead to new treatments for neurological disorders.

Data Tables

| Application Area | Specific Use Cases | Current Research Focus |

|---|---|---|

| Medicinal Chemistry | Antibiotic development | Inhibition of bacterial growth |

| Anticancer agents | Targeting cancer cell proliferation | |

| Biological Research | Enzyme inhibitors | Regulation of metabolic pathways |

| Neuropharmacological effects | Treatment for neurological disorders |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a leading pharmaceutical university examined the antimicrobial efficacy of this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a new antibiotic agent.

Case Study 2: Anticancer Potential

In another investigation, derivatives of this compound were tested for their ability to inhibit the growth of breast cancer cells (MCF-7). The study revealed that certain modifications to the piperidine ring enhanced cytotoxicity, suggesting pathways for further drug development aimed at treating breast cancer.

Industrial Applications

In addition to its research applications, this compound is being explored for use in:

- Pharmaceutical Manufacturing: As an intermediate in the synthesis of more complex pharmaceutical agents.

- Chemical Synthesis: Utilized as a building block in organic synthesis for creating novel compounds with desired biological activities.

作用机制

The mechanism of action of 1-(2-Methoxyphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various receptors and enzymes, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The carboxylic acid and ketone groups play a crucial role in the compound’s reactivity and biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, ring systems, or stereochemistry, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Substituent Variations on the Piperidine Core

Key Observations :

- Aryl Substituent Effects : Fluorine or methyl groups on the phenyl ring (e.g., 4-fluorophenyl in , 4-methylphenyl in ) may enhance target binding affinity or metabolic stability.

Ring System Variations

Key Observations :

- Ring Saturation : Piperidine (saturated) vs. dihydropyridine (partially unsaturated) cores influence electronic properties. Dihydropyridines may exhibit enhanced π-π stacking interactions in enzyme binding .

- Biological Activity: Pyrrolidinone derivatives (e.g., ) show antioxidative properties, whereas piperidinones are more commonly associated with enzyme inhibition .

Stereochemical and Functional Group Modifications

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

*Calculated using ChemDraw.

生物活性

1-(2-Methoxyphenyl)-6-oxopiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Biological Activity

The biological activity of this compound includes antimicrobial , anticancer , and anti-inflammatory effects. Research indicates that this compound interacts with various biological targets, influencing several biochemical pathways.

The compound's mechanism of action involves:

- Targeting Enzymes and Receptors : It has been shown to interact with enzymes such as cytochrome P450, affecting drug metabolism and signaling pathways.

- Modulating Cellular Processes : The compound can influence cell signaling pathways, leading to changes in gene expression related to cell proliferation and apoptosis .

- Binding Affinity : The structural characteristics allow it to bind effectively to specific biomolecules, altering their function and activity.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties through various mechanisms:

- Cytotoxicity Testing : In studies using A549 human lung adenocarcinoma cells, the compound showed moderate cytotoxic effects compared to standard chemotherapeutics like cisplatin. A concentration of 100 µM resulted in 78–86% post-treatment viability .

- Structure-Activity Relationship (SAR) : Variations in the chemical structure significantly affect anticancer activity, with certain substitutions enhancing efficacy against cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Pathogen Testing : It has been tested against multidrug-resistant strains, including Klebsiella pneumoniae and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

- Mechanism of Action : The antimicrobial effects are likely due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer activity of various derivatives of piperidine compounds, this compound was compared against other analogs. The results indicated that while it exhibited some anticancer properties, modifications to the phenyl ring could enhance its efficacy. For instance, compounds with additional halogen substitutions showed improved activity against A549 cells .

Case Study 2: Antimicrobial Screening

Another significant study involved screening this compound against clinically relevant pathogens. The results demonstrated that it could effectively reduce the viability of resistant bacterial strains, indicating potential for development as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | Moderate | Induction of apoptosis, inhibition of proliferation |

| Antimicrobial | Significant | Inhibition of cell wall synthesis |

| Anti-inflammatory | Potential | Modulation of inflammatory pathways |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variation | Anticancer Activity (%) | Notes |

|---|---|---|

| Parent Compound | 78–86 | Moderate efficacy |

| 4-Chlorophenyl Substitution | 64 | Enhanced activity |

| 4-Dimethylamino Phenyl | Significantly higher | Most potent among tested derivatives |

常见问题

Q. What are the common synthetic routes for 1-(2-Methoxyphenyl)-6-oxopiperidine-3-carboxylic acid?

A key intermediate in synthesizing this compound involves regioselective substitution of halogenated pyridine derivatives. For example, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate can be synthesized via nucleophilic displacement of trifluoromethyl groups using nitrogen-based nucleophiles. Cyclization steps often employ acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) to form the piperidine ring . Starting materials such as 2,6-dichloro-3-trifluoromethylpyridine may undergo sequential substitutions to introduce methoxy and amino groups, followed by oxidation and hydrolysis to yield the carboxylic acid moiety .

Q. How is the compound characterized spectroscopically?

Structural confirmation relies on ¹H-NMR , ¹³C-NMR , and high-resolution mass spectrometry (HRMS) . For example, the methoxyphenyl group’s aromatic protons appear as distinct doublets (δ ~7.3 ppm), while the piperidine ring protons show multiplet patterns (δ 3.3–3.8 ppm). HRMS data (e.g., m/z 525.2147 for a related quinoline-carboxylic acid) confirm molecular formulae . Computed InChI and PubChem-derived data (e.g., stereochemistry and bond angles) further validate structural assignments .

Q. What safety protocols are essential during handling?

While specific toxicity data may be limited, general precautions include:

- PPE : Respirators, nitrile gloves, and safety goggles to avoid inhalation or skin contact.

- Stability : Avoid strong oxidizers and high temperatures to prevent decomposition into carbon/nitrogen oxides .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates .

Advanced Research Questions

Q. How can regioselectivity challenges in methoxyphenyl-piperidine synthesis be addressed?

Regioselective substitution on halogenated pyridines can be optimized using steric/electronic directing groups. For example, introducing methoxy groups at the 2-position enhances nucleophilic attack at the 6-position due to electron-donating effects. Catalysts like BF₃·Et₂O improve cyclization efficiency by stabilizing transition states during piperidine ring formation . Computational modeling (DFT) can predict reaction pathways to prioritize high-yield routes .

Q. How to resolve contradictions in NMR data for structural confirmation?

Discrepancies between experimental and predicted NMR shifts often arise from solvent effects or conformational flexibility. Use 2D-NMR (e.g., COSY, HSQC) to assign overlapping proton signals. Cross-validate with X-ray crystallography (if crystalline) or compare experimental HRMS with theoretical m/z values (e.g., Δ < 2 ppm error) . For example, a quinoline derivative’s ¹H-NMR (DMSO-d₆) showed distinct aromatic splitting patterns (δ 7.88 ppm for C5-H), confirming regiochemistry .

Q. What computational methods predict biological activity or reactivity?

- Molecular docking : Screen against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina.

- DFT calculations : Analyze charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- MD simulations : Assess stability in biological membranes or solvent environments .

Q. How to design assays for evaluating biological activity?

- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., quench-release fluorophores) to measure IC₅₀ values.

- Cell viability : Apply MTT assays with dose-response curves (e.g., 1–100 µM) to assess cytotoxicity .

- ADMET profiling : Predict pharmacokinetics using Caco-2 cell models for permeability and cytochrome P450 inhibition assays .

Q. What advanced techniques analyze stability under varying conditions?

- HPLC-DAD/MS : Monitor degradation products in accelerated stability studies (40°C/75% RH for 6 months).

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity.

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation via peak area reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。